1-(Pyrrolidin-1-sulfonyl)piperazin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

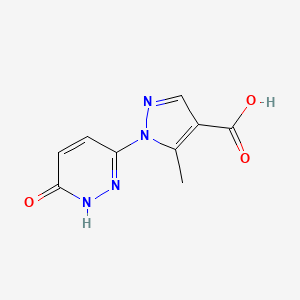

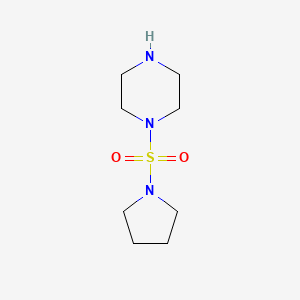

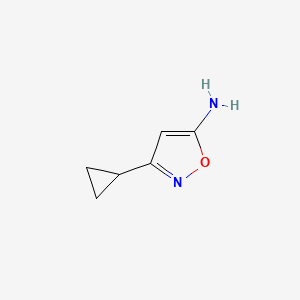

1-(Pyrrolidine-1-sulfonyl)piperazine is a chemical compound that features both a piperazine and a pyrrolidine ring, which are common structural motifs in medicinal chemistry. The sulfonyl group attached to the pyrrolidine ring suggests potential for increased solubility and may play a role in the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related piperazine compounds often involves the use of amino acids or their derivatives as starting materials. For instance, the synthesis of various piperidine and pyrrolidine derivatives has been achieved through conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones . This method could potentially be adapted for the synthesis of 1-(Pyrrolidine-1-sulfonyl)piperazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyrrolidine-1-sulfonyl)piperazine, such as 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)-2-hydroxypropyl)pyrrolidin-2-one, has been determined using X-ray crystallography. These studies reveal the geometry of the molecule and the presence of intermolecular hydrogen bonds, which could be important for the biological activity of the compound .

Chemical Reactions Analysis

Compounds containing piperazine and pyrrolidine rings can participate in various chemical reactions. For example, piperazinyl-glutamate-pyrimidines have been prepared with different substitutions, leading to potent P2Y12 antagonists . Similarly, piperazine derivatives have been synthesized with antimicrobial activity, indicating the potential for 1-(Pyrrolidine-1-sulfonyl)piperazine to undergo chemical transformations that could enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyrrolidine-1-sulfonyl)piperazine are not directly reported in the provided papers. However, the properties of similar compounds can be inferred. For instance, the presence of a sulfonyl group is likely to increase the compound's polarity and could affect its solubility in water and organic solvents. The piperazine ring is known to be a versatile moiety that can engage in hydrogen bonding and other non-covalent interactions, which could influence the compound's pharmacokinetic profile and its ability to bind to biological targets .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Diese Verbindung wird bei der Entwicklung neuer Moleküle mit potenziellen therapeutischen Wirkungen eingesetzt. Sie wurde hinsichtlich ihrer Bindungskonformation und Wirksamkeit gegenüber bestimmten Rezeptoren, wie z. B. RORγt, untersucht, die an verschiedenen physiologischen Prozessen beteiligt sind .

Organische Synthese

Komponente von Blockbuster-Medikamenten

Piperazin, das Teil der Struktur dieser Verbindung ist, ist ein wichtiger Bestandteil mehrerer Blockbuster-Medikamente, was seine Bedeutung in der Pharmaindustrie unterstreicht .

Zukünftige Richtungen

The pyrrolidine ring, a key component of 1-(Pyrrolidine-1-sulfonyl)piperazine, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on exploring the pharmacological potential of pyrrolidine derivatives and their role in the treatment of various diseases .

Eigenschaften

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIWKSJXVXAVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585501 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923681-40-7 |

Source

|

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)